
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Descripción general
Descripción
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential as a useful tool in various fields, including biochemistry and pharmacology. The purpose of
Aplicaciones Científicas De Investigación
Medicine: Anticancer Potential
The compound has shown promise in medical research, particularly in the development of anticancer agents. Studies suggest that derivatives of 1,2,4-oxadiazole, like 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde , can be effective against certain cancer cell lines due to their ability to interact with biological molecules . The presence of the 4-chlorophenyl group may enhance these interactions, potentially leading to new treatments for cancer.
Agriculture: Growth Regulation
In agriculture, similar compounds have been used as plant growth regulators. While not directly linked to 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde , related chemicals have been employed to modify hormonal balance and growth, leading to increased yield and improved crop tolerance against abiotic stress .
Material Science: Synthesis of Novel Materials
In material science, the compound’s derivatives could be utilized in the synthesis of novel materials. Their unique chemical structure allows for the creation of materials with specific properties, which could be beneficial in various applications, including the development of new polymers or coatings .
Environmental Science: Fungicide Development
Compounds with similar structures have been used as systemic fungicides. They offer protection against several economically important fungal diseases, which could be an area of application for 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde derivatives as well .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound could be used in chromatographic studies to help identify and quantify other substances. Its unique chemical properties might allow it to serve as a standard or a reagent in various types of chromatography .
Biochemistry: Enzyme Inhibition
Biochemically, the compound might act as an enzyme inhibitor. This application could be significant in the study of metabolic pathways and the development of drugs that target specific enzymes involved in disease processes .
Pharmaceutical Sciences: Drug Development
The oxadiazole ring is a common feature in many pharmacologically active compounds3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde could serve as a precursor in the synthesis of drugs with a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties .
Neuroscience: Neurotransmitter Research
Derivatives of the compound may have applications in neuroscience, particularly in the study of neurotransmitter systems. For instance, they could be used to develop drugs that modulate histamine receptors, which play a role in cognitive functions .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . They function as ionophores and reduce the ability of ATP synthase to function optimally .
Biochemical Pathways
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to interact with various enzymes and proteins that contribute to cancer cell proliferation . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability .
Result of Action
Related compounds, such as cccp, cause the gradual destruction of living cells and death of the organism . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Action Environment
It is known that environmental processes such as biotransformation or transfer between compartments can substantially influence the isomeric composition of organic pollutants . This could potentially apply to the compound .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKDKLUCMAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502909 | |
| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |
CAS RN |
73217-76-2 | |
| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



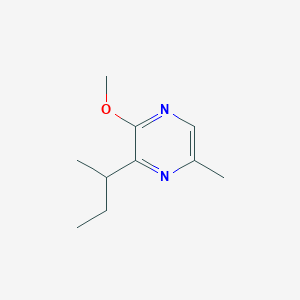
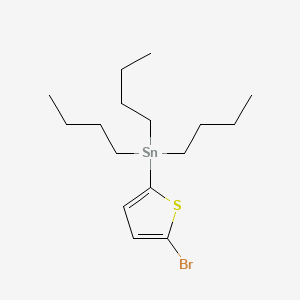
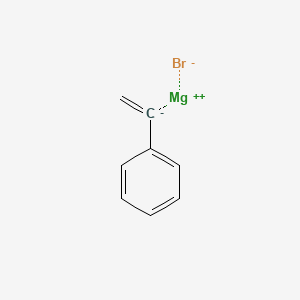
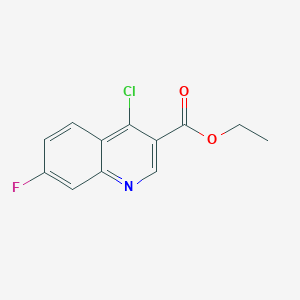
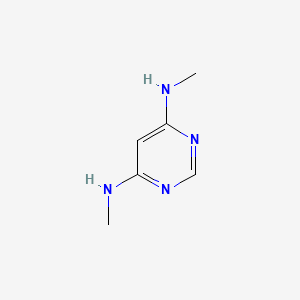
![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)
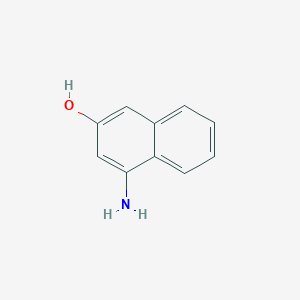
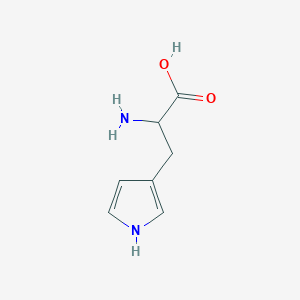
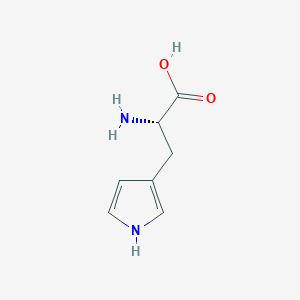
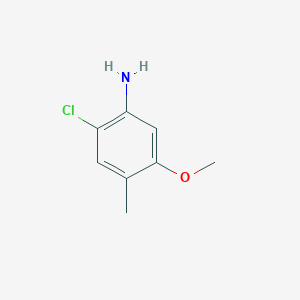
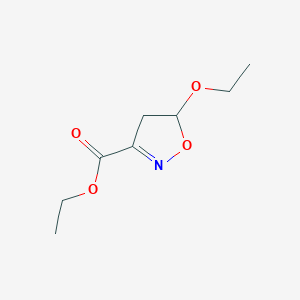
![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)

